molecular formula C18H34N2O2 B12452400 1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one

1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one

Cat. No.: B12452400
M. Wt: 310.5 g/mol
InChI Key: XKHYOVKOKYSUJU-UHFFFAOYSA-N
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Description

1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a bipiperidine core with tert-butyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4’-bipiperidine with tert-butyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms with tert-butyl groups. The hydroxyl group is then introduced through a subsequent oxidation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl groups provide steric hindrance and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of tert-butyl groups and hydroxyl groups, but differ in their specific applications and reactivity.

Properties

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one

InChI

InChI=1S/C18H34N2O2/c1-16(2,3)19-11-8-18(22,9-12-19)14-13-20(17(4,5)6)10-7-15(14)21/h14,22H,7-13H2,1-6H3

InChI Key

XKHYOVKOKYSUJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O

Origin of Product

United States

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